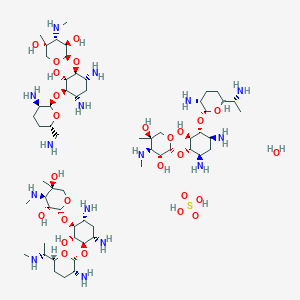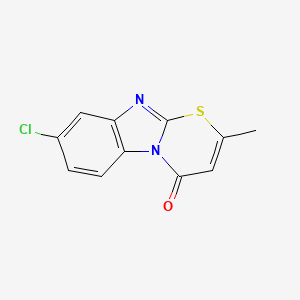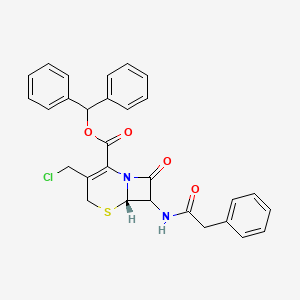
Dipropan-2-yl 2,3-dichlorobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl 2,3-dichlorobutanedioate is a chemical compound with the molecular formula C10H16Cl2O4. It is known for its unique structure, which includes two propan-2-yl groups and two chlorine atoms attached to a butanedioate backbone. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-dichlorobutanedioic acid+2 propan-2-ol→dipropan-2-yl 2,3-dichlorobutanedioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl 2,3-dichlorobutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,3-dichlorobutanedioic acid and propan-2-ol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols, often requiring mild to moderate temperatures.
Major Products Formed
Hydrolysis: 2,3-dichlorobutanedioic acid and propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dipropan-2-yl 2,3-dichlorobutanedioate is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dipropan-2-yl 2,3-dichlorobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bonds and chlorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include hydrolysis, substitution, and other nucleophilic reactions, leading to the formation of active metabolites or derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipropan-2-yl 2,3-dibromobutanedioate: Similar structure but with bromine atoms instead of chlorine.
Dipropan-2-yl 2,3-difluorobutanedioate: Similar structure but with fluorine atoms instead of chlorine.
Dipropan-2-yl 2,3-diiodobutanedioate: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
Dipropan-2-yl 2,3-dichlorobutanedioate is unique due to its specific chlorine substitution, which imparts distinct chemical properties, such as reactivity and stability. The presence of chlorine atoms influences its behavior in chemical reactions and its interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62243-27-0 |
|---|---|
Formule moléculaire |
C10H16Cl2O4 |
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
dipropan-2-yl 2,3-dichlorobutanedioate |
InChI |
InChI=1S/C10H16Cl2O4/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8H,1-4H3 |
Clé InChI |
VYKYVJZVYXYSET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(C(C(=O)OC(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)







![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)

![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)

![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
